2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide
Overview
Description
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzenesulfonamide with cyclohexylamine to form 4-(cyclohexylsulfamoyl)phenol.
Etherification: The phenol intermediate is then reacted with 2-bromo-N-(2-ethylphenyl)acetamide under basic conditions to form the desired phenoxy acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated phenoxy acetamide derivatives.
Scientific Research Applications
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active phenoxy acetamides.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and acetamide moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenoxy Acetamide Derivatives: Compounds such as 2-[4-(methylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide share structural similarities.
Sulfonamide Derivatives: Compounds like 4-(cyclohexylsulfamoyl)benzoic acid.
Uniqueness
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide is unique due to the presence of both cyclohexylsulfamoyl and phenoxy acetamide groups, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-2-17-8-6-7-11-21(17)23-22(25)16-28-19-12-14-20(15-13-19)29(26,27)24-18-9-4-3-5-10-18/h6-8,11-15,18,24H,2-5,9-10,16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETGNRCDPALECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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